3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Bacterial Histidine Kinase Inhibition Two-Component Signal Transduction ATP-Competitive Kinase Inhibitor

3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide (commonly abbreviated as TEP) is a synthetic thieno[2,3-b]pyridine derivative that functions as a competitive inhibitor of bacterial histidine kinases (HKs) with respect to ATP. Originally identified via high-throughput screening and characterized in a landmark 2005 Journal of Bacteriology study, TEP selectively inhibits the autokinase activity of multiple bacterial HKs from diverse species while showing markedly weaker activity against mammalian serine/threonine kinases.

Molecular Formula C21H14BrN5OS
Molecular Weight 464.3 g/mol
CAS No. 5317-25-9
Cat. No. B6416821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide
CAS5317-25-9
Molecular FormulaC21H14BrN5OS
Molecular Weight464.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N
InChIInChI=1S/C21H14BrN5OS/c22-12-6-8-13(9-7-12)26-20(28)18-17(24)16-15(11-4-2-1-3-5-11)14(10-23)19(25)27-21(16)29-18/h1-9H,24H2,(H2,25,27)(H,26,28)
InChIKeyJUWCRUSLOJGRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide (TEP): A Defined Bacterial Histidine Kinase Inhibitor Tool Compound


3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide (commonly abbreviated as TEP) is a synthetic thieno[2,3-b]pyridine derivative that functions as a competitive inhibitor of bacterial histidine kinases (HKs) with respect to ATP [1]. Originally identified via high-throughput screening and characterized in a landmark 2005 Journal of Bacteriology study, TEP selectively inhibits the autokinase activity of multiple bacterial HKs from diverse species while showing markedly weaker activity against mammalian serine/threonine kinases [1]. Its well-defined mechanism—occupying the conserved ATP-binding pocket of HKs—and thoroughly documented selectivity profile make TEP a critical chemical probe for bacterial two-component signal transduction research.

Pathway Study Fit ATP-competitive inhibitor of bacterial histidine kinases for two-component system signaling research
Kinase Selectivity Reported selectivity for bacterial HKs over mammalian serine/threonine kinases; co-culture model context
Assay Compatibility Supports cell-free biochemical autokinase assays; membrane partitioning limits cellular activity, requires review

Why Closely Related Thieno[2,3-b]pyridine Analogs Cannot Functionally Replace 3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide


Substitution with a generic 'thienopyridine' or even a closely related analog bearing a similar bromophenyl-carboxamide motif carries quantifiable risk for two-component system (TCS) research. The TEP scaffold achieves potent HK inhibition (Ki = 0.62 µM) through a precise arrangement of the 5-cyano, 4-phenyl, and 4-bromophenyl-carboxamide substituents that collectively occupy the ATP-binding pocket; even conservative modifications such as replacing the phenyl with a thienyl or furyl ring alter the binding geometry and observed inhibitory potency [1]. Moreover, the selectivity window—nanomolar to low micromolar inhibition of bacterial HKs versus IC50 > 20 µM against mammalian kinases—has only been demonstrated for this specific substitution pattern and cannot be assumed for uncharacterized analogs [1]. Procurement of generic thieno[2,3-b]pyridine derivatives without verified HK inhibition data introduces unacceptable uncertainty in assay outcomes.

Substitution pattern critical for ATP-pocket engagement; uncharacterized thienopyridine analogs may exhibit altered HK inhibition potency
Bacterial-vs-mammalian kinase selectivity has only been demonstrated for TEP; assumed selectivity for analogs may not reproduce
Membrane partitioning behavior may differ across analogs, shifting effective concentration in biochemical vs. cellular systems

Quantitative Comparative Evidence: 3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide vs. AMP-PNP and Across Bacterial Histidine Kinases


Competitive Inhibition Potency (Ki): TEP vs. AMP-PNP in the HpkA-Drra Coupled Histidine Kinase Assay

TEP inhibited the coupled HpkA/DrrA (Thermotoga maritima) reaction with a Ki of 0.62 µM determined via Lineweaver-Burk analysis, demonstrating true ATP-competitive binding [1]. In contrast, the non-hydrolyzable ATP analogue AMP-PNP, a commonly used HK inhibitor control, exhibited an IC50 of 67.3 µM in reaction mixtures containing 1.0 µM ATP, making TEP approximately 100-fold more potent as a competitive inhibitor [1].

HK Inhibition Potency
Head-to-head
TEP Ki 0.62 µM vs AMP-PNP IC50 67.3 µM
Reported ~109-fold lower Ki; supports ATP-competitive HK probe sensitivity
HpkA/DrrA coupled assay; Lineweaver-Burk analysis
Bacterial Histidine Kinase Inhibition Two-Component Signal Transduction ATP-Competitive Kinase Inhibitor

ATP-Dependent IC50 Shift: Confirmation of ATP-Competitive Mechanism of 3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide

When the ATP concentration in the reaction mixture was reduced from 100 µM to 3.1 µM, the IC50 of TEP decreased from 2.30 µM to 0.41 µM [1]. This 5.6-fold shift in apparent potency upon reducing ATP concentration from near-Km to well below Km levels is characteristic of an ATP-competitive inhibitor and qualitatively distinguishes TEP from non-competitive or allosteric HK inhibitors that do not exhibit ATP-sensitive IC50 shifts.

ATP-Competitive Shift
Class-level
5.6× IC50 reduction (2.30 → 0.41 µM)
IC50 decreases with lower ATP, consistent with ATP-competitive binding
Coupled HpkA/DrrA assay; 100 µM vs 3.1 µM ATP
ATP-Competitive Inhibition Mechanism of Action Histidine Kinase Assay

Kinase Selectivity Profile: 3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide vs. Mammalian Serine/Threonine Kinases

TEP was tested against a panel of 10 common mammalian serine/threonine kinases. For all ten kinases—including PKB (AKT), TGFβ-R1, TGFβ-R2, CAMKII, CDK2, CDK4, GSK3β, and others—the IC50 exceeded 20 µM [1]. In contrast, TEP inhibited four bacterial HKs (HpkA, VicK, VanS, EnvZ) with IC50 values ranging from 5.5 µM to 103.8 µM, demonstrating a meaningful selectivity gap of >3.6-fold even against the weakest inhibited bacterial target (VanS), and a >100-fold selectivity window for the most susceptible HK (HpkA IC50 = 5.5 µM vs. >20 µM for mammalian kinases).

Kinase Selectivity
Head-to-head
Bacterial HK IC50 5.5–103.8 µM vs Mammalian kinases IC50 >20 µM
Selectivity window supports co-culture HK studies; mammalian kinases remain largely unaffected
Panel of 10 serine/threonine kinases; 10 µM ATP
Kinase Selectivity Bacterial vs. Mammalian Kinase Inhibition Off-Target Profiling

Cross-Species Bacterial Histidine Kinase Inhibition Spectrum of TEP (3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide)

TEP inhibited four phylogenetically diverse bacterial HKs with a rank order of potency: HpkA (Thermotoga maritima) IC50 = 5.5 µM > VicK (Streptococcus pneumoniae) IC50 = 13.2 µM > EnvZ (Escherichia coli) IC50 = 26.8 µM > VanS (Enterococcus faecium) IC50 = 103.8 µM [1]. This profile spans both Gram-negative and Gram-positive species. The nearly 19-fold difference between the strongest (HpkA, 5.5 µM) and weakest (VanS, 103.8 µM) inhibition indicates that HK susceptibility varies by ortholog; therefore, researchers must use species-matched HK inhibition data when designing experiments, and cannot rely on a single 'class-wide' IC50.

Cross-Species HK Rank
Head-to-head
  1. HpkA 5.5 µM
  2. VicK 13.2 µM
  3. EnvZ 26.8 µM
  4. VanS 103.8 µM
Ortholog-dependent potency; supports species-matched concentration planning
Autokinase assays; n=4–5; rank order spans Gram-positive/negative
Antibacterial Target Engagement Histidine Kinase Cross-Species Profiling Gram-Positive and Gram-Negative HK Inhibition

Physicochemical Caveat: Membrane Partitioning and Cellular Inactivity of 3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Despite potent biochemical inhibition (Ki = 0.62 µM), TEP did not inhibit the growth of bacterial or mammalian cells in culture [1]. The authors attribute this to TEP's propensity to partition into membranes, which reduces its effective cytoplasmic concentration [1]. This property is a known limitation of the chemotype rather than a failure of target engagement, and it has important implications for experimental design: TEP is best used in biochemical or cell-free systems where membrane partitioning does not attenuate activity.

Membrane Partitioning
Class-level
Biochemical Ki 0.62 µM Cellular inactivity
Membrane partitioning context limits cellular assay use; supports cell-free biochemical design
Attributed to chemotype; no growth inhibition observed
Membrane Partitioning Compound Bioavailability Cellular Assay Limitations

Recommended Scientific and Industrial Applications of 3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide Based on Quantitative Evidence


Biochemical Characterization of Conserved ATP-Binding Pockets in Bacterial Histidine Kinases

TEP is the gold-standard small-molecule probe for competitive displacement of ATP from the HK catalytic domain. Its Ki of 0.62 µM against HpkA and the characteristic IC50 shift from 2.30 µM to 0.41 µM upon ATP depletion provide robust benchmarks for validating new HK inhibitors [1]. Use TEP as a reference inhibitor in biochemical HK assays, autophosphorylation assays, and ATP-binding site mapping studies.

Discrimination of Bacterial Histidine Kinase vs. Mammalian Kinase Activity in Co-Culture or Host-Pathogen Interaction Models

With IC50 > 20 µM against 10 common mammalian serine/threonine kinases versus bacterial HK IC50 values as low as 5.5 µM, TEP provides a selectivity window that allows specific pharmacological interrogation of bacterial TCS signaling without confounding mammalian kinase inhibition [1]. This is especially valuable in epithelial cell infection models and macrophage-based intracellular bacterial survival assays where mammalian kinase pathways must remain functional.

Comparative Two-Component System Pharmacology Across Gram-Positive and Gram-Negative Species

TEP's activity against VicK (S. pneumoniae, IC50 = 13.2 µM), EnvZ (E. coli, IC50 = 26.8 µM), and VanS (E. faecium, IC50 = 103.8 µM) enables cross-species HK pharmacology studies [1]. Researchers can use the ortholog-specific IC50 values to calibrate inhibitor concentrations for comparative TCS pathway analysis in different bacterial backgrounds.

Medicinal Chemistry Starting Point for Next-Generation Histidine Kinase Inhibitors

Although TEP itself partitions into membranes and lacks cellular antibacterial activity, its potent biochemical inhibition (Ki = 0.62 µM), established ATP-competitive mechanism, and selectivity profile make it an ideal scaffold for structure-activity relationship (SAR) campaigns aimed at improving permeability and reducing membrane sequestration [1]. Procurement of authentic TEP ensures that medicinal chemistry teams work from the originally characterized, peer-reviewed structure rather than an unverified analog with unknown baseline activity.

Application
Selection Property
Validation Focus
ApplicationBiochemical HK autophosphorylation assay development
Selection PropertyATP-competitive inhibition profile
Validation FocusATP-dependent IC50 shift and HK panel response
ApplicationCo-culture host-pathogen HK inhibition studies
Selection PropertyBacterial-vs-mammalian kinase selectivity window
Validation FocusSelectivity across HK orthologs; mammalian kinase preservation
ApplicationCross-species TCS signaling comparison
Selection PropertyOrtholog-dependent HK inhibition potency
Validation FocusSpecies-matched IC50 calibration; Gram-positive/negative coverage
ApplicationHK inhibitor SAR and scaffold optimization
Selection PropertyDefined ATP-competitive chemotype
Validation FocusPermeability improvement and membrane partitioning correction
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